molecular formula C7H12ClN5 B13476953 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Cat. No.: B13476953
M. Wt: 201.66 g/mol
InChI Key: QNBNXVLIAXJEOG-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a heterocyclic compound that features both pyrazole and tetrahydropyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable aldehyde and an amine under acidic conditions to form the tetrahydropyrimidine ring . The reaction is usually carried out in ethanol or another polar solvent, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazole derivatives .

Scientific Research Applications

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its dual heterocyclic structure, which imparts a combination of properties from both the pyrazole and tetrahydropyrimidine moieties. This dual functionality enhances its potential in various applications, making it a valuable compound in medicinal chemistry and related fields .

Properties

Molecular Formula

C7H12ClN5

Molecular Weight

201.66 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C7H11N5.ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;/h3-5H,1-2H2,(H,11,12)(H3,8,9,10);1H

InChI Key

QNBNXVLIAXJEOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)N)C2=CNN=C2.Cl

Origin of Product

United States

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